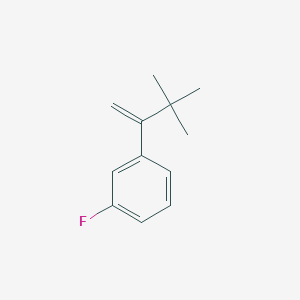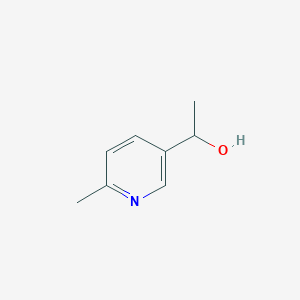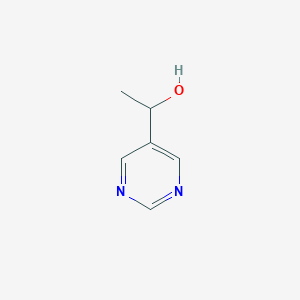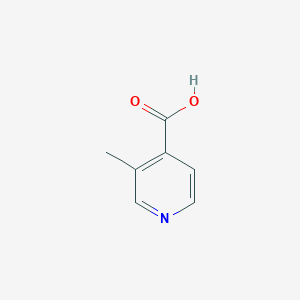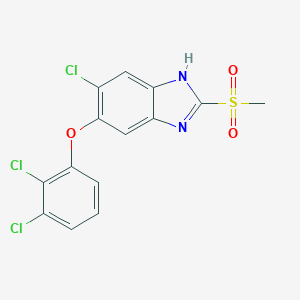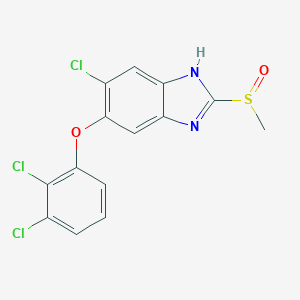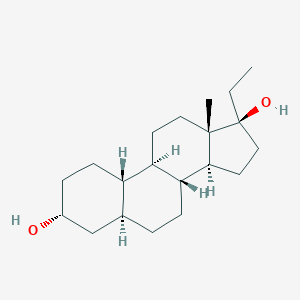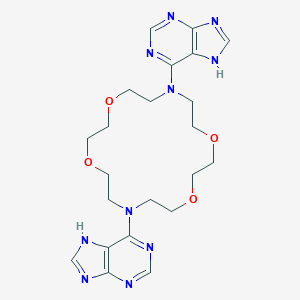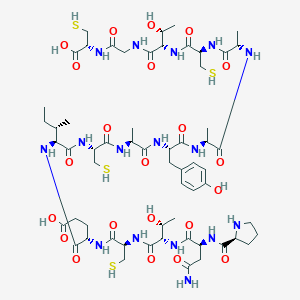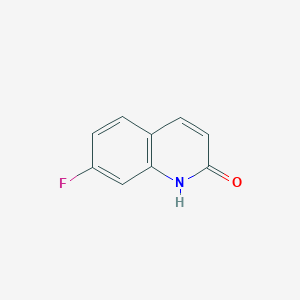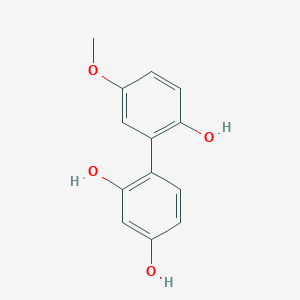
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol, also known as quercetin, is a flavonoid widely found in plants, fruits, and vegetables. Quercetin has been extensively studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
作用机制
Quercetin exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways, gene expression, and enzyme activity. Quercetin has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce the production of inflammatory cytokines. Quercetin has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
生化和生理效应
Quercetin has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cancer cell growth. Quercetin has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and cellular damage. Quercetin has also been shown to reduce the production of inflammatory cytokines, which are associated with chronic inflammation. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.
实验室实验的优点和局限性
Quercetin has several advantages for lab experiments, including its availability, low toxicity, and wide range of therapeutic applications. Quercetin is readily available and can be synthesized or extracted from natural sources. Quercetin also has low toxicity, making it suitable for in vitro and in vivo experiments. However, 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol has several limitations, including its poor solubility in water and low bioavailability. Quercetin also has a short half-life in vivo, which may limit its therapeutic efficacy.
未来方向
There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems to improve its bioavailability and efficacy. Quercetin nanoparticles and liposomes have been developed to improve its solubility and bioavailability. Further research is needed to determine the optimal dosage and duration of 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol treatment for various therapeutic applications. Quercetin has also been shown to interact with various signaling pathways and enzymes, suggesting its potential for the development of novel therapeutic agents. Further research is needed to identify the specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
Conclusion:
Quercetin is a flavonoid with potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. Quercetin can be synthesized through various methods and has been extensively studied for its potential therapeutic applications. Quercetin exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems and the identification of specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
合成方法
Quercetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2,4,5-trihydroxybenzaldehyde with acetophenone in the presence of a catalyst to produce 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol. Extraction from natural sources involves the use of solvents to extract 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol from plants, such as onions and apples.
科学研究应用
Quercetin has been extensively studied for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties. Quercetin has been shown to reduce oxidative stress and inflammation, which are associated with various chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
属性
CAS 编号 |
151601-12-6 |
|---|---|
产品名称 |
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol |
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
4-(2-hydroxy-5-methoxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H12O4/c1-17-9-3-5-12(15)11(7-9)10-4-2-8(14)6-13(10)16/h2-7,14-16H,1H3 |
InChI 键 |
GRHMMROGXFHHIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
规范 SMILES |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
同义词 |
[1,1-Biphenyl]-2,2,4-triol,5-methoxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





